Reactivity Advantage: Quantifying the Iodo vs. Chloro Leaving Group Potential
7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine features an iodine atom at the 3-position. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond found in the 7-chloro analog (CAS 1190314-63-6). This is a fundamental principle in organic chemistry, reflected in bond dissociation energies. The C-I bond (approx. 214 kJ/mol) is substantially weaker than the C-Cl bond (approx. 326 kJ/mol), translating to faster and more efficient oxidative addition, which is often the rate-limiting step [1]. This difference allows for the use of milder reaction conditions and provides better chemoselectivity in complex molecule synthesis .
| Evidence Dimension | Bond Dissociation Energy (BDE) and Reactivity in Cross-Coupling |
|---|---|
| Target Compound Data | C-I bond BDE: approx. 214 kJ/mol (for ArI); Highly reactive in oxidative addition. |
| Comparator Or Baseline | 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1190314-63-6): C-Cl bond BDE: approx. 326 kJ/mol (for ArCl); Significantly less reactive. |
| Quantified Difference | C-I bond is approximately 112 kJ/mol weaker than C-Cl bond, corresponding to a substantially lower activation energy for cross-coupling reactions. |
| Conditions | Standard organic chemistry bond dissociation energy values; applicable to Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). |
Why This Matters
The higher reactivity of the C-I bond ensures more reliable and efficient diversification of the pyrrolo[2,3-c]pyridine scaffold, a critical factor for high-throughput synthesis and SAR studies, saving both time and resources.
- [1] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
